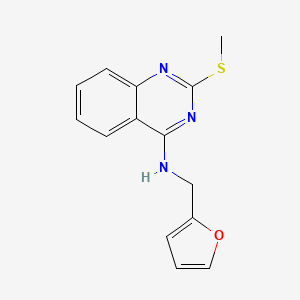

N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine

Description

N-(2-Furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine is a quinazoline derivative characterized by a fused bicyclic aromatic core. The quinazoline scaffold is substituted at position 2 with a methylsulfanyl (-SMe) group and at position 4 with a 2-furylmethylamine moiety.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylsulfanylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-19-14-16-12-7-3-2-6-11(12)13(17-14)15-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGMTZDJSAFWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction using furfural or its derivatives.

Addition of the Methylsulfanyl Group: The methylsulfanyl group can be incorporated through a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: The furylmethyl and methylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

Medicine: It may have therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity. The quinazoline core can interact with active sites or binding pockets, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis of Quinazolinamine Derivatives

The following table summarizes key structural and functional differences between N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine and related compounds:

Key Observations:

Core Modifications: The tetrahydroquinazoline in introduces saturation, likely reducing aromatic conjugation and altering binding kinetics compared to the fully aromatic target compound .

Substituent Effects: Methylsulfanyl vs. Sulfonyl/Sulfonamide: The target compound’s -SMe group is less polar than the sulfonamide in Lapatinib or the sulfonyl group in , which may improve membrane permeability but reduce hydrogen-bonding capacity . Furylmethyl vs.

The tetrahydroquinazoline derivative () may prioritize metabolic stability over potency due to reduced aromaticity .

Synthetic and Analytical Considerations :

- Computational tools like ADF () could model electronic properties, while SHELX () may aid in crystallographic characterization of these compounds .

Biological Activity

N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews existing literature on its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-(methylsulfanyl)-4-quinazolinamine with 2-furylmethyl halides. This method allows for the introduction of the furylmethyl group, which is critical for enhancing biological activity. The compound's chemical structure can be represented as follows:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of quinazolinamine exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Research has also indicated that this compound possesses anticancer activity. In vitro studies using human cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), revealed that this compound can induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. The presence of the furyl group and methylthio substituent appears to enhance its interaction with biological targets. SAR studies suggest that modifications at these positions can lead to improved potency and selectivity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in PubMed evaluated various quinazolinamine derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, making it a potential candidate for further development in treating resistant infections . -

Anticancer Evaluation :

In another study focusing on anticancer properties, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. The findings demonstrated significant inhibition of cell growth, suggesting its potential as an effective chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine, and how can purity be optimized?

- Methodological Answer : The synthesis of quinazolinamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds like N-(2-(1-methylpyrrolyl)ethyl)-2-phenylquinazolin-4-amine are synthesized via multi-step routes involving cyclization of anthranilic acid derivatives followed by functionalization with substituents like furylmethyl or methylsulfanyl groups . Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol. Purity can be confirmed by HPLC (>95%) and melting point analysis (e.g., 172–173°C for analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹ for methylsulfanyl, C-N stretch at ~1350 cm⁻¹) .

- NMR : ¹H NMR resolves furylmethyl protons (δ 6.2–7.4 ppm for aromatic protons) and methylsulfanyl (δ 2.5 ppm for SCH₃). ¹³C NMR confirms quinazoline ring carbons (δ 150–160 ppm) .

- X-ray Crystallography : Used for structural elucidation, as demonstrated for 4-methylsulfanyl-2-phenylquinazoline (space group P2₁/c, R-factor = 0.039) .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer : Kinase inhibition assays (e.g., HER2/EGFR tyrosine kinases) using recombinant enzymes and ATP-coupled spectrophotometric methods. Lapatinib analogs, such as GW572016 , are tested at 1–10 µM concentrations in cell-free systems . Cell viability assays (MTT or CellTiter-Glo®) in HER2-positive breast cancer lines (e.g., SK-BR-3) can assess antiproliferative effects .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence kinase binding affinity and selectivity?

- Methodological Answer : The methylsulfanyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies of lapatinib (which lacks this group) and methylsulfanyl-containing analogs show improved IC₅₀ values (e.g., 10 nM vs. 50 nM for HER2 inhibition). Molecular docking (using software like AutoDock Vina) can model interactions, while alanine scanning mutagenesis identifies critical residues (e.g., HER2-Met801) .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer : Solubility discrepancies may arise from pH, solvent polarity, or polymorphic forms. For example, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-morpholinylpropoxy]-4-quinazolinamine shows pH-dependent solubility (higher in acidic buffers). Standardize testing conditions:

Use USP phosphate buffers (pH 1.2–7.4).

Perform shake-flask method with HPLC quantification.

Compare polymorphs via DSC and PXRD .

Q. What strategies mitigate off-target effects in in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue distribution using LC-MS/MS. For analogs like lapatinib , brain penetration is limited by P-glycoprotein efflux; co-administration with inhibitors (e.g., elacridar) enhances bioavailability .

- Proteome-wide Screening : Use kinase profiling panels (e.g., DiscoverX KINOMEscan) to identify off-target hits.

- Structural Optimization : Replace the furylmethyl group with pyridinyl (as in GW441756 ) to improve selectivity .

Q. How are metabolic stability and drug-drug interactions assessed for this compound?

- Methodological Answer :

- CYP450 Inhibition : Incubate with human liver microsomes (HLMs) and CYP-specific substrates (e.g., midazolam for CYP3A4). LC-MS/MS quantifies metabolite formation.

- Transporter Assays : Use MDCK-II cells overexpressing P-gp or BCRP to evaluate efflux ratios. Lapatinib, for instance, inhibits BCRP (IC₅₀ = 0.6 µM) .

Data Analysis and Experimental Design

Q. How to design dose-response studies to account for variable efficacy in HER2-positive models?

- Methodological Answer :

Cell Lines : Use trastuzumab-resistant lines (e.g., HCC1954) alongside sensitive controls (e.g., BT-474).

Dosing Range : 0.1–100 µM, log-scale increments.

Endpoint : Measure apoptosis (Annexin V/PI staining) and HER2 phosphorylation (Western blot).

- Statistical Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ .

Q. What computational tools predict the compound’s ADMET properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (clogP ~3.5 for methylsulfanyl analogs), BBB permeability, and CYP inhibition.

- Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., quinazoline core) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.